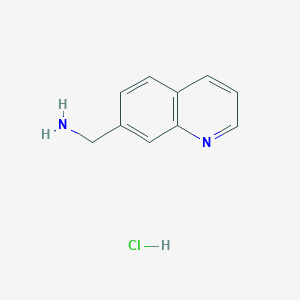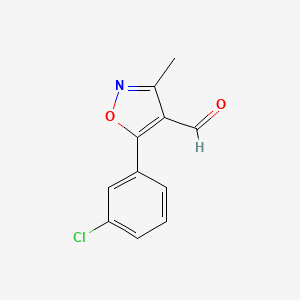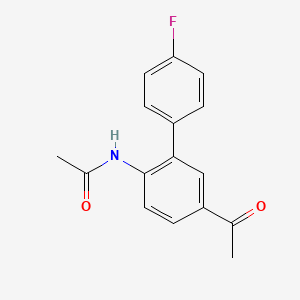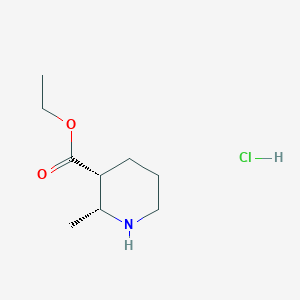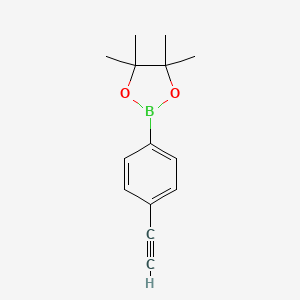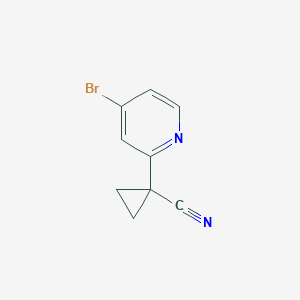
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
概要
説明
“1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 .Physical And Chemical Properties Analysis
This compound is typically stored at room temperature . .科学的研究の応用
Synthesis of Cyanopyridine Derivatives
The synthesis of novel cyanopyridine derivatives has been a significant area of study. A study by Bogdanowicz et al. (2013) utilized a related compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, as a substrate to synthesize new cyanopyridine derivatives with different substituents. These compounds showed considerable antimicrobial activity against various aerobic and anaerobic bacteria, indicating their potential for medicinal applications (Bogdanowicz et al., 2013).
Cyclization Reactions
Cyclization reactions form a significant part of research involving 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile. Cho and Kim (2008) documented the cyclization of 3-Bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions, yielding corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). The process was palladium-catalyzed, underlining the compound's role in facilitating complex chemical reactions.
Bioactivity of Cyclopropane Derivatives
Cyclopropane derivatives have been widely studied for their biological activities. Tian et al. (2009) used cyclopropanecarboxylic acid and related compounds to prepare N-(substituted) cyclopropanecarboxyl-N'-pyridin-2-yl thioureas. These compounds exhibited significant herbicidal and fungicidal activities, suggesting the potential of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile in agricultural applications (Tian et al., 2009).
Conformational Restriction in Biologically Active Compounds
Kazuta et al. (2002) highlighted the use of the cyclopropane ring in restricting the conformation of biologically active compounds to enhance activity and investigate bioactive conformations. They designed conformationally restricted analogues of histamine using chiral cyclopropanes bearing differentially functionalized carbon substituents, showcasing the potential of cyclopropane derivatives in medicinal chemistry (Kazuta et al., 2002).
Safety And Hazards
特性
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMVBPTVKDMKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726262 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile | |
CAS RN |
1163707-56-9 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

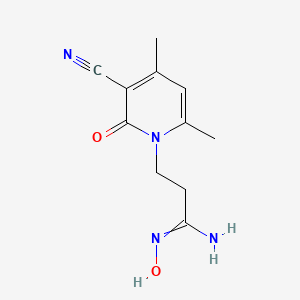
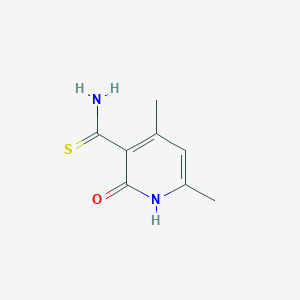
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
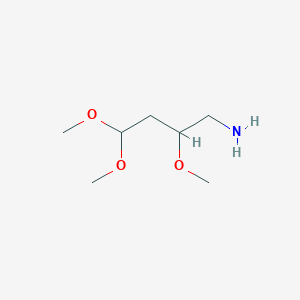
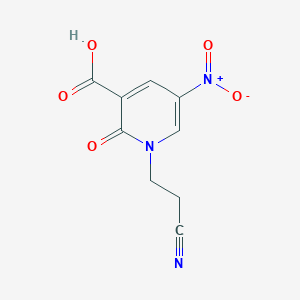
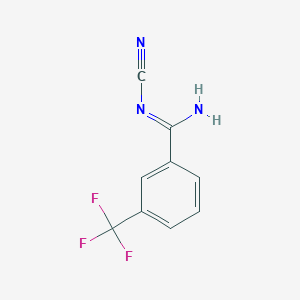
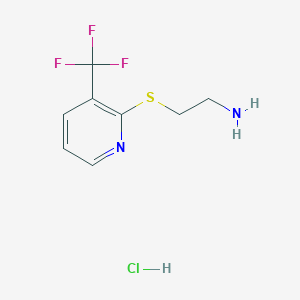
![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1398670.png)
![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)
